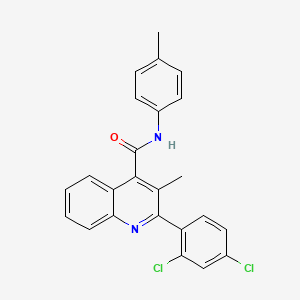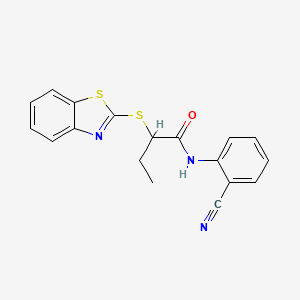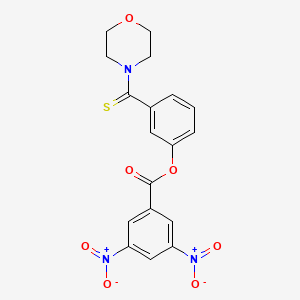
2-(2,4-dichlorophenyl)-3-methyl-N-(4-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-3-methyl-N-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with dichlorophenyl, methyl, and methylphenyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The dichlorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination of the phenyl ring can be achieved using chlorine gas or other chlorinating agents.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-3-methyl-N-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Chlorine gas, bromine, and various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and transcription in cancer cells. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid: Known for its antioxidant and antibacterial activities.
N-(3,4-dichlorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide: Similar structure but with different substituents, leading to variations in biological activities.
Uniqueness
2-(2,4-dichlorophenyl)-3-methyl-N-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C24H18Cl2N2O |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c1-14-7-10-17(11-8-14)27-24(29)22-15(2)23(18-12-9-16(25)13-20(18)26)28-21-6-4-3-5-19(21)22/h3-13H,1-2H3,(H,27,29) |
InChI Key |
GITLRZVKOJOGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B15038392.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15038400.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038405.png)


![methyl 2-[6-chloro-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate](/img/structure/B15038421.png)

![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone](/img/structure/B15038445.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15038456.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B15038457.png)
![(5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15038485.png)
![2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide](/img/structure/B15038490.png)
![N-methyl-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15038492.png)
![4-Methyl-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide](/img/structure/B15038498.png)
